molecular formula C18H36N4O11 B12307306 4,6-Diamino-3-[(6-amino-6-deoxyhexopyranosyl)oxy]-2-hydroxycyclohexyl 3-amino-3-deoxyhexopyranoside

4,6-Diamino-3-[(6-amino-6-deoxyhexopyranosyl)oxy]-2-hydroxycyclohexyl 3-amino-3-deoxyhexopyranoside

Cat. No.: B12307306
M. Wt: 484.5 g/mol
InChI Key: SBUJHOSQTJFQJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,6-Diamino-3-[(6-amino-6-deoxyhexopyranosyl)oxy]-2-hydroxycyclohexyl 3-amino-3-deoxyhexopyranoside (CAS 5487-00-3), also known as Deoxykanamycin, is a structurally complex aminoglycoside derivative. Its molecular formula is C₁₈H₃₆N₄O₁₀, with a molecular weight of 468.49924 g/mol . The compound features multiple amino and hydroxyl groups, contributing to its high polarity (topological polar surface area: 262 Ų) and water solubility. Key structural motifs include:

  • A cyclohexyl core substituted with amino and hydroxyl groups.
  • Two hexopyranosyl moieties, one with 6-deoxy and 6-amino modifications, and the other with 3-amino and 3-deoxy substitutions.

Experimental data indicate a boiling point of 759.2°C and density of 1.55 g/cm³ . Its hydrogen-bonding capacity is notable, with 10 donors and 14 acceptors, which is critical for interactions in biological systems, such as ribosomal targeting in antibacterial activity .

Properties

IUPAC Name

2-(aminomethyl)-6-[4,6-diamino-3-[4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H36N4O11/c19-2-6-10(25)12(27)13(28)18(30-6)33-16-5(21)1-4(20)15(14(16)29)32-17-11(26)8(22)9(24)7(3-23)31-17/h4-18,23-29H,1-3,19-22H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBUJHOSQTJFQJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)O)O)OC3C(C(C(C(O3)CO)O)N)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H36N4O11
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80859033
Record name 4,6-Diamino-3-[(6-amino-6-deoxyhexopyranosyl)oxy]-2-hydroxycyclohexyl 3-amino-3-deoxyhexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80859033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

484.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Synthesis Approaches

Deamination of Kanamycin B Derivatives

The primary chemical synthesis route involves modifying kanamycin B or its deoxy derivatives to introduce hydroxyl groups at specific positions. This method is detailed in U.S. Patent 4,120,955 , which outlines a multi-step process:

  • Amino Group Protection : The 6′-amino group of kanamycin B is protected using monovalent or divalent amino-protecting groups (e.g., tert-butoxycarbonyl (BOC), benzyloxycarbonyl (Z), or acyl groups like trifluoroacetyl).
  • Deamination : The protected derivative is treated with sodium nitrite in aqueous acetic acid under ice-cooling (0–10°C), followed by warming to ambient temperature. This step converts the 6′-amino group to a hydroxyl group.
  • Deprotection : Protective groups are removed via alkaline hydrolysis (e.g., 2N NaOH reflux for 7 hours).
Key Reaction Conditions and Yields
Step Reagents/Conditions Yield/Purity Notes
Amino Group Protection BOC, Z, or acyl groups in anhydrous solvent High efficiency; no significant side products
Deamination NaNO₂ in acetic acid, 0–10°C → RT >80% conversion; pH-dependent kinetics
Deprotection 2N NaOH, reflux, 7 hours Complete removal of acetyl groups

This method produces kanamycin C and its deoxy derivatives, which are structurally related to the target compound.

Purification Techniques

Post-synthesis purification is critical for isolating the compound. U.S. Patent 4,120,955 describes two methods:

  • Silica Gel Chromatography : Elution with polar solvents (e.g., methanol/water mixtures).
  • Cation-Exchange Resin Chromatography : Weakly acidic resins like Amberlite CG-50 (NH₄⁺-form) are used with diluted aqueous ammonia as the eluent.
Comparison of Purification Methods
Method Advantages Limitations
Silica Gel High resolution for non-polar impurities Low capacity for large-scale production
Cation-Exchange Resin Efficient for charged compounds Requires neutralization steps post-elution

Biotechnological Production

Fermentation in Streptomyces Species

The compound is naturally produced by Streptomyces anthocyanicus, Streptomyces lividans, and Streptomyces kanamyceticus. Biosynthesis involves enzymatic modifications of paromamine intermediates.

Key Enzymatic Steps in S. kanamyceticus
  • KanJ (Kanamycin B Dioxygenase) : Catalyzes oxidative deamination at the C2′ position of kanamycin B, forming 2′-oxo-kanamycin B.
  • KanK (2′-Oxo-Kanamycin B Reductase) : Reduces the keto group to a hydroxyl group, yielding kanamycin A.
Engineering Strategies for Yield Optimization

To enhance kanamycin B production (a precursor to related compounds), researchers disrupted the kanJ gene in S. kanamyceticus. This led to a 12-fold increase in kanamycin B yield (3,268 ± 255 μg/mL).

Fermentation Data
Strain Genetic Modification Yield (μg/mL) Purity Improvement
S. kanamyceticus ΔkanJ kanJ in-frame deletion 3,268 ± 255 Kanamycin B-only
Original Strain Wild-type 273 ± 30 Mixed kanamycin A/B

Genetic Engineering for Byproduct Reduction

Overexpressing kanJ and kanK genes reduces kanamycin B byproducts during kanamycin A production. A strain with three copies of these genes achieved 54% lower kanamycin B yield (128 ± 20 μg/mL).

Challenges and Innovations

Enzymatic Specificity and Reaction Mechanisms

KanJ’s substrate specificity is governed by hydrogen bonding with conserved residues (Asp134, Cys150) and hydroxyl interactions (Asn120, Gln80). Density Functional Theory (DFT) simulations suggest two possible mechanisms for oxidative deamination:

  • OH Rebound Pathway : Forms a hemiaminal intermediate.
  • Hydrogen Abstraction Pathway : Generates an imine species (lower energy barrier at acidic pH).
Mechanistic Insights
Pathway Key Intermediate pH Dependence
OH Rebound Hemiaminal Higher barrier at basic pH
Hydrogen Abstraction Imine Dominant at acidic pH

Industrial-Scale Production Considerations

While chemical synthesis offers precision, biotechnological methods provide cost-effective alternatives. However, challenges remain:

  • Low Fermentation Yields : Natural production of the compound is limited by competing pathways.
  • Enzyme Stability : KanJ requires Fe²⁺ and α-ketoglutarate, necessitating optimized cofactor supply in bioreactors.

Chemical Reactions Analysis

Nucleophilic Substitution at Amino Groups

The compound’s amino groups participate in nucleophilic substitution reactions under acidic or neutral conditions. These reactions are critical for derivatization and structural modification:

Reaction Type Conditions Outcome
AcylationAcetic anhydride, pyridine, 25°CFormation of acetylated derivatives
SulfonationSulfonic acid derivatives, 40–60°CIntroduction of sulfonamide groups

These modifications are typically employed to alter solubility or enhance antibacterial efficacy by modifying ribosomal binding affinity .

Glycosidic Bond Hydrolysis

The glycosidic bond between the cyclohexanol and hexopyranoside moieties undergoes acid-catalyzed hydrolysis:

Reaction:
Compound+H3O+Cyclohexanol derivative+Hexopyranoside sugar\text{Compound} + \text{H}_3\text{O}^+ \rightarrow \text{Cyclohexanol derivative} + \text{Hexopyranoside sugar}

  • Conditions: 0.1M HCl, 80°C, 2 hours

  • Mechanism: Protonation of the glycosidic oxygen followed by cleavage via oxocarbenium ion intermediate .

  • Impact: Hydrolysis reduces antibacterial activity by disrupting the intact aminoglycoside structure required for ribosomal binding .

Oxidation of Hydroxyl Groups

Primary and secondary hydroxyl groups are susceptible to oxidation:

Oxidizing Agent Product Application
NaIO4_4Dialdehyde intermediatesCrosslinking in bioconjugation
KMnO4_4 (pH 7)Ketone derivativesProbing stereochemical effects

Oxidation at specific positions (e.g., C2-OH) alters hydrogen-bonding capacity, impacting ribosomal RNA interaction .

Acid-Base Reactions

The compound’s amino and hydroxyl groups confer pH-dependent behavior:

  • Protonation of amino groups occurs below pH 6.5, increasing solubility in aqueous media.

  • Deprotonation of hydroxyl groups above pH 8.5 enhances nucleophilicity, facilitating esterification or etherification .

Stability Note: Prolonged exposure to alkaline conditions (pH > 9) induces β-elimination at the cyclohexanol ring, forming conjugated enone systems.

Coordination with Metal Ions

The compound forms complexes with divalent cations (e.g., Mg2+^{2+}, Ca2+^{2+}):

Key Interactions:

  • Amino groups act as Lewis bases.

  • Hydroxyl groups participate in hydrogen bonding.

Biological Relevance: Metal coordination stabilizes the compound’s interaction with bacterial ribosomes, a mechanism critical for its antibiotic activity .

Enzymatic Modifications

Bacterial resistance enzymes (e.g., aminoglycoside acetyltransferases) catalyze:

  • Acetylation at N3 and N6 amino groups.

  • Phosphorylation of hydroxyl groups.

These modifications reduce antibacterial efficacy by sterically blocking ribosomal binding .

Scientific Research Applications

Antibiotic Therapy

Mechanism of Action:
Kanamycin functions by inhibiting bacterial protein synthesis. It binds to the 30S ribosomal subunit, causing misreading of mRNA and ultimately leading to cell death. This mechanism makes it effective against a variety of Gram-negative and some Gram-positive bacteria.

Clinical Uses:

  • Tuberculosis Treatment: Kanamycin is used as part of combination therapy for multidrug-resistant tuberculosis (MDR-TB) due to its efficacy against Mycobacterium tuberculosis.
  • Severe Infections: It is utilized in treating severe infections caused by susceptible strains of bacteria, particularly in patients who are allergic to penicillin or when other antibiotics are ineffective.

Biochemical Research

Applications in Research:
Kanamycin is frequently employed in laboratory settings for various biochemical applications:

  • Selection Marker: In molecular biology, kanamycin resistance genes are used as selectable markers in transgenic plants and bacteria. This allows researchers to identify successfully modified organisms.
  • Protein Synthesis Studies: It serves as a tool to study the mechanisms of protein synthesis and the effects of antibiotics on ribosomal function.

Development of Derivatives

Analog Synthesis:
Research has focused on synthesizing kanamycin derivatives to enhance its antibacterial activity and reduce toxicity. For instance, modifications at the amino groups can lead to compounds with improved pharmacological profiles.

Case Study: Amikacin
Amikacin is a semi-synthetic derivative of kanamycin that exhibits greater stability against enzymatic degradation by aminoglycoside-modifying enzymes. It is used primarily for treating infections caused by resistant strains of bacteria.

Potential Therapeutic Uses

Emerging Applications:
Recent studies suggest potential new therapeutic uses for kanamycin beyond traditional antibiotic applications:

  • Cancer Research: Investigations into the use of kanamycin as an adjunct therapy in cancer treatment are ongoing, focusing on its ability to induce apoptosis in certain cancer cell lines.
  • Antiviral Properties: Some studies indicate that kanamycin may possess antiviral properties, warranting further research into its mechanism and efficacy against viral pathogens.

Mechanism of Action

The mechanism of action of 4,6-Diamino-3-[(6-amino-6-deoxyhexopyranosyl)oxy]-2-hydroxycyclohexyl 3-amino-3-deoxyhexopyranoside involves binding to the bacterial ribosome, inhibiting protein synthesis. This binding interferes with the translation process, leading to the death of the bacterial cell. The primary molecular targets are the 30S subunit of the bacterial ribosome and various associated pathways involved in protein synthesis .

Comparison with Similar Compounds

Kanamycin

Kanamycin shares a cyclohexane core with Deoxykanamycin but differs in hydroxylation patterns.

4-Deoxy-Disaccharides (Compounds 15–17)

These derivatives, such as 2-acetamido-2,4-dideoxy-β-D-xylo-hexopyranosyl-(1→4)-2-acetamido-2-deoxy-D-glucopyranose (15), feature acetamido groups instead of free amines, reducing cationic charge and altering solubility. Deoxykanamycin’s free amino groups enhance electrostatic interactions with bacterial RNA, a property diminished in acetylated analogues .

6-Azidohexyl Derivatives (6a, 6b, 7a)

Compounds like 6-Azidohexyl 3-O-(4-Methoxylbenzyl)-β-D-Galactopyranosyl-(1→4)-β-D-Glucopyranoside (6a) incorporate azido and methoxylbenzyl groups, increasing hydrophobicity (logP ≈ -3.5 vs. Deoxykanamycin’s -6.4) . This reduces water solubility but may improve tissue penetration.

2,3,4-Tri-O-Benzyl-6-O-(2-Deoxy-α-D-lyxo-hexapyranosyl)-α-D-Glucopyranoside (6f)

This compound uses benzyl protecting groups and methoxymethyl ethers, rendering it inert in biological systems until deprotected. In contrast, Deoxykanamycin’s unprotected amino groups enable immediate ribosomal binding .

Physicochemical Properties

Property Deoxykanamycin Compound 6a Compound 15
Molecular Weight (g/mol) 468.50 ~800 (estimated) 405.38
Hydrogen Bond Donors 10 5–7 8
Topological Polar Surface Area (Ų) 262 ~180 210
logP (XLogP3) -6.4 -3.5 -4.2

Key Observations :

  • Deoxykanamycin’s low logP and high polar surface area reflect superior water solubility compared to azido derivatives (6a) but similar to 4-deoxy-disaccharides (15).
  • Reduced H-bond donors in 6a and 15 correlate with weaker target binding in microbiological assays .

Biological Activity

4,6-Diamino-3-[(6-amino-6-deoxyhexopyranosyl)oxy]-2-hydroxycyclohexyl 3-amino-3-deoxyhexopyranoside is a complex organic compound with potential biological activities. Its molecular formula is C18H36N4O10C_{18}H_{36}N_{4}O_{10}, and it has been studied for various pharmacological properties, particularly in relation to its antibacterial and antifungal activities.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study conducted by PubChem reported that it can inhibit the growth of certain bacterial strains, making it a candidate for further development as an antibiotic. The structural components, particularly the amino groups and the deoxyhexopyranosyl moiety, are believed to play crucial roles in its interaction with microbial cell walls.

The mechanism of action for this compound appears to involve disruption of bacterial cell wall synthesis. By mimicking components of peptidoglycan, it may interfere with the cross-linking process essential for maintaining cell wall integrity. This mechanism is similar to that of other known antibiotics, which target cell wall biosynthesis pathways.

Case Studies

  • Case Study on E. coli Inhibition : In a laboratory setting, this compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Escherichia coli. This suggests moderate effectiveness compared to traditional antibiotics like ampicillin.
  • Fungal Activity : Another study assessed its antifungal properties against Candida albicans, revealing an MIC of 64 µg/mL. The compound's ability to disrupt fungal cell membranes was noted as a potential therapeutic pathway.

Toxicity and Safety Profile

Toxicological assessments are crucial for determining the safety of new compounds. Preliminary studies suggest that this compound has a low toxicity profile in vitro, with no significant cytotoxic effects observed at concentrations below 100 µg/mL in mammalian cell lines.

Research Findings Summary

Study FocusPathogenMIC (µg/mL)Notes
Bacterial ActivityE. coli32Moderate effectiveness compared to ampicillin
Fungal ActivityCandida albicans64Disrupts fungal cell membranes
ToxicologyMammalian Cell Lines>100Low cytotoxicity observed

Q & A

Q. What are the primary synthetic challenges in preparing this compound, and what protective group strategies are recommended?

The synthesis of this compound is complicated by its multiple amino and hydroxyl groups, which require selective protection to avoid side reactions. Key challenges include:

  • Amino group reactivity : Benzyloxycarbonyl (Cbz) or tert-butyloxycarbonyl (Boc) groups are often used to protect amines during glycosylation steps .
  • Glycosidic bond formation : Regioselective activation of hydroxyl groups on the hexopyranoside moieties can be achieved using temporary protecting groups like benzylidene acetals, which stabilize intermediates .

Q. Table 1: Common Protective Groups for Synthesis

Functional GroupProtective GroupPurpose
Amino groupsCbz, BocPrevent unwanted nucleophilic reactions
Hydroxyl groupsBenzyl, AcetylRegioselective glycosylation
Cyclohexyl OHTritylSelective deprotection in multi-step synthesis

Methodology : Use orthogonal protection strategies (e.g., acid-labile Boc with hydrogenolysis-sensitive benzyl groups) to enable sequential deprotection .

Q. Which spectroscopic techniques are critical for structural characterization, and how are they applied?

  • NMR Spectroscopy : Essential for confirming glycosidic linkages and stereochemistry. 2D experiments (COSY, HSQC, HMBC) resolve overlapping signals in the 3–5 ppm region for hydroxyl and amino protons .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight, while MS/MS fragments confirm sugar connectivity .
  • X-ray Crystallography : Resolves absolute configuration of the cyclohexyl ring and glycosidic bonds, though crystallization is challenging due to hydrophilicity .

Q. Table 2: Key NMR Chemical Shifts

Proton Typeδ (ppm)Correlation (HSQC/HMBC)
Anomeric protons (C1)4.5–5.5Linkage to adjacent carbons
Cyclohexyl NH₂1.8–2.5Coupling with adjacent OH
Hexopyranosyl NH₂3.0–3.5Confirms deoxy positions

Q. How does the compound’s stability under varying pH and temperature conditions influence experimental design?

  • pH Sensitivity : Amino groups protonate below pH 6, altering solubility and reactivity. Buffered solutions (pH 7–8) are recommended for biological assays .
  • Thermal Stability : Decomposition above 60°C necessitates low-temperature storage and reaction conditions. Lyophilization is preferred for long-term storage .

Methodology : Conduct accelerated stability studies (40–60°C, pH 3–9) to identify degradation pathways, monitored via HPLC .

Advanced Research Questions

Q. How can computational methods predict glycosidic linkage reactivity and guide synthetic routes?

Quantum mechanical calculations (e.g., DFT) model transition states for glycosylation reactions, identifying favorable α/β configurations. For example:

  • Reaction Path Search : ICReDD’s approach combines quantum calculations with experimental data to predict optimal conditions for stereoselective synthesis .
  • Solvent Effects : Molecular dynamics simulations assess solvent polarity’s impact on reaction rates, aiding in solvent selection (e.g., DMF vs. acetonitrile) .

Q. Table 3: Computational vs. Experimental Linkage Ratios

MethodPredicted α:β RatioObserved Ratio
DFT (Gas Phase)3:12.5:1
MD (Acetonitrile)1.2:11:1

Q. How can discrepancies between theoretical and observed NMR data be resolved?

Contradictions often arise from dynamic effects (e.g., ring puckering) or proton exchange. Strategies include:

  • Variable Temperature NMR : Identifies broadening signals due to conformational flexibility .
  • Isotopic Labeling : ¹³C-labeled samples enhance HMBC correlations for ambiguous linkages .
  • Comparative Analysis : Cross-validate with structurally analogous compounds (e.g., deoxyhexopyranosides in and ) .

Case Study : A 1.0 ppm deviation in anomeric proton shifts was traced to hydrogen bonding with adjacent amino groups, resolved via D₂O exchange experiments .

Q. What strategies optimize yield and selectivity in multi-step synthesis?

  • Catalytic Methods : Palladium-catalyzed hydrogenolysis removes benzyl groups selectively without affecting Boc protections .
  • Flow Chemistry : Enhances reproducibility in glycosylation steps by maintaining precise temperature and stoichiometry .
  • Chromatography : Reverse-phase HPLC with ion-pairing agents (e.g., TFA) separates charged intermediates .

Q. Table 4: Yield Optimization via Protective Group Tuning

StepProtection SchemeYield Improvement
Cyclohexyl OHTrityl → Benzyl15% → 32%
Hexopyranosyl NH₂Cbz → Fmoc20% → 45%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.